(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate
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Overview
Description
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C16H15N3O4 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glyoxals and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include α-hydroxyl ketones, 1,2-diones, and various substituted derivatives .
Scientific Research Applications
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds have similar structures but different functional groups, leading to different biological activities.
Zolpidem and Alpidem: These are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents.
Uniqueness
(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
oxalic acid;(2-phenylimidazo[1,2-a]pyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C2H2O4/c15-10-12-14(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13;3-1(4)2(5)6/h1-9H,10,15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCRLLIJIACBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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